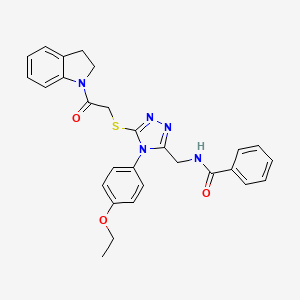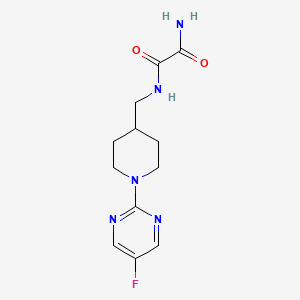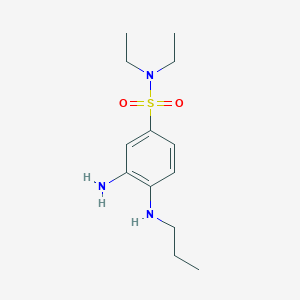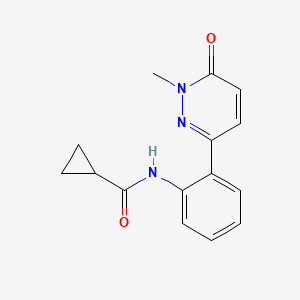![molecular formula C21H16N4O3 B3014156 2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 902307-35-1](/img/structure/B3014156.png)
2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as oxazolidine-2,4-diones and oxazole derivatives, which are of interest due to their biological activities, including hypoglycemic and antitumoral properties . These compounds are part of a broader class of heterocyclic compounds that have been extensively studied for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting from readily available starting materials. For instance, benzyloxazolidine-2,4-diones with oxazole-based side chains were synthesized and found to lower blood glucose levels in mice . Another study reported the regioselective synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones using a three-component coupling reaction . These synthetic approaches highlight the versatility and creativity in accessing complex oxazole-containing compounds, which could be relevant for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of a 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was confirmed using 1D and 2D NMR spectroscopy, including COSY and HSQC, to establish the correlation between protons and adjacent carbons . This level of structural analysis is crucial for confirming the identity of complex molecules and ensuring the purity and correctness of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of oxazole-containing compounds can lead to the formation of various derivatives through reactions such as alcoholysis, aminolysis, and rearrangements. For example, the reaction of benzylidene ketones with 4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione (PTAD) followed by nucleophilic addition and rearrangements yielded tricyclic oxazolidinone derivatives . These reactions demonstrate the potential for structural diversification and the ability to generate novel compounds with potentially interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The presence of various functional groups and heteroatoms within the oxazole ring system can affect properties such as solubility, melting point, and reactivity. While the specific properties of "this compound" are not detailed in the provided papers, the studies on related compounds suggest that these molecules may exhibit significant biological activities, such as cytotoxic effects on human prostate cancer cell lines . These properties are essential for the development of new pharmaceutical agents and for understanding their mechanism of action.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Oxazole derivatives, such as those synthesized in the study by Kuş et al. (2017), have shown significant antioxidant properties. The study synthesized a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives and evaluated them for antioxidant activity, with one compound, in particular, showing better activity than the specific inhibitor caffeine at certain concentrations. This suggests that such oxazole derivatives could be potent antioxidants, potentially useful in combating oxidative stress-related diseases (Kuş, Uğurlu, Özdamar, & Can‐Eke, 2017).
Antiproliferative Activity
Molinari et al. (2015) explored the antiproliferative effects of 1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids. These compounds were tested on cancer cell lines, showing significant antiproliferative activity. This research indicates that oxazole derivatives could be valuable in developing new anticancer agents due to their ability to inhibit cell proliferation in cancerous cells (Molinari et al., 2015).
Hypoglycemic Agents
A study by Dow et al. (1991) identified a series of benzyloxazolidine-2,4-diones, containing oxazole-based side chains, as potent hypoglycemic agents. These compounds were found to lower blood glucose levels in genetically obese mice, highlighting their potential as treatments for diabetes or other glucose regulation disorders (Dow, Bechle, Chou, Clark, Hulin, & Stevenson, 1991).
Antifungal Activity
The synthesis and evaluation of benzo[d]oxazole-4,7-diones for antifungal activity were conducted by Ryu et al. (2009). Many of the synthesized compounds showed potent antifungal effects, suggesting that these oxazole derivatives could serve as effective antifungal agents. This research expands the potential applications of oxazole derivatives to include antifungal therapeutics, possibly addressing various fungal infections (Ryu, Lee, Kim, Kim, & Song, 2009).
Eigenschaften
IUPAC Name |
2-benzyl-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-23-18-17(19(26)25(21(23)27)12-14-8-4-2-5-9-14)24-13-16(28-20(24)22-18)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVQEUKWYQDFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)


![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)






![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)
![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)